molecular formula C13H12ClNO2 B2360514 [5-Amino-2-(4-chlorophenoxy)phenyl]methanol CAS No. 924869-26-1

[5-Amino-2-(4-chlorophenoxy)phenyl]methanol

Cat. No.: B2360514
CAS No.: 924869-26-1
M. Wt: 249.69
InChI Key: XCUAABHZMCGNGG-UHFFFAOYSA-N
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Description

[5-Amino-2-(4-chlorophenoxy)phenyl]methanol is a chemical compound with the molecular formula C13H12ClNO2. It is used primarily in proteomics research and has applications in various scientific fields .

Preparation Methods

The synthesis of [5-Amino-2-(4-chlorophenoxy)phenyl]methanol involves several steps. One common method includes the reaction of 4-chlorophenol with 2-nitrobenzyl chloride, followed by reduction of the nitro group to an amino group and subsequent conversion to the methanol derivative. Industrial production methods may involve similar steps but optimized for large-scale synthesis .

Chemical Reactions Analysis

[5-Amino-2-(4-chlorophenoxy)phenyl]methanol undergoes various chemical reactions, including:

Scientific Research Applications

[5-Amino-2-(4-chlorophenoxy)phenyl]methanol is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of [5-Amino-2-(4-chlorophenoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, thereby affecting their function .

Comparison with Similar Compounds

Similar compounds to [5-Amino-2-(4-chlorophenoxy)phenyl]methanol include:

Properties

IUPAC Name

[5-amino-2-(4-chlorophenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-7,16H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUAABHZMCGNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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